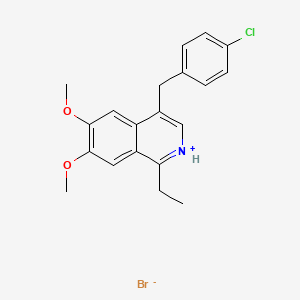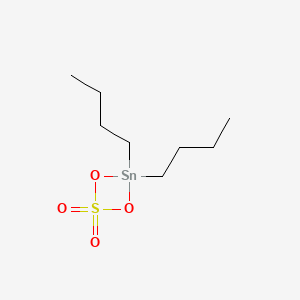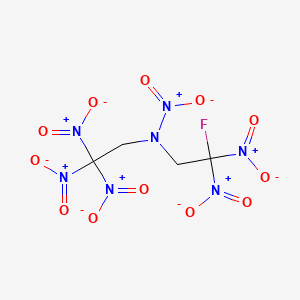
3'-Amino-4'-chloro-biphenyl-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of an amino group at the 3’ position, a chloro group at the 4’ position, and a carbaldehyde group at the 4 position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3’-Amino-4’-chloro-biphenyl-4-carboxylic acid.
Reduction: Formation of 3’-Amino-4’-chloro-biphenyl-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in various chemical interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-4’-bromo-biphenyl-4-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
3’-Amino-4’-fluoro-biphenyl-4-carbaldehyde: Similar structure with a fluoro group instead of a chloro group.
3’-Amino-4’-iodo-biphenyl-4-carbaldehyde: Similar structure with an iodo group instead of a chloro group.
Uniqueness
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloro group can influence the compound’s electronic properties and reactivity compared to its bromo, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
1093758-74-7 |
|---|---|
Molekularformel |
C13H10ClNO |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
4-(3-amino-4-chlorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H,15H2 |
InChI-Schlüssel |
LSLOYEUZPCTKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


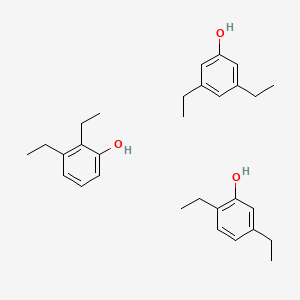
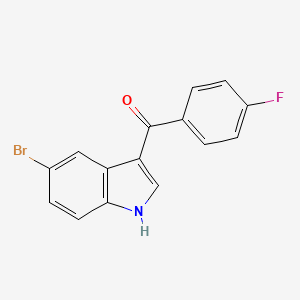
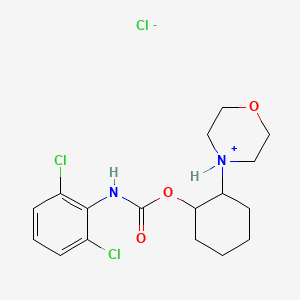
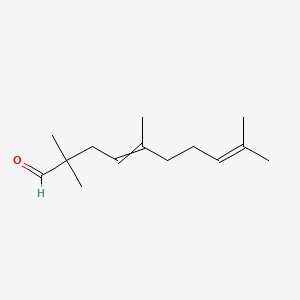
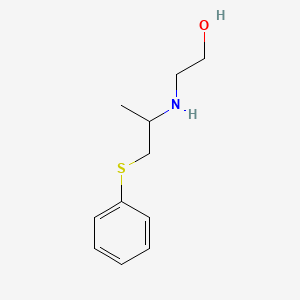
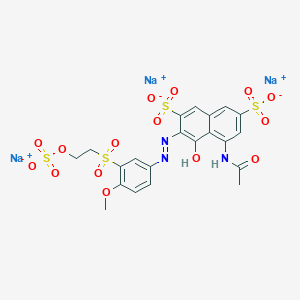
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

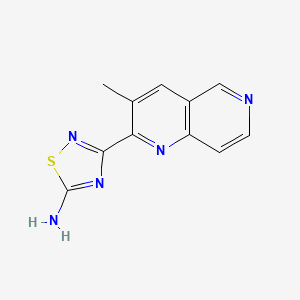

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
